Cas no 1311043-74-9 (2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride)

2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride
- 2-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride
- 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride
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- インチ: 1S/C5H5NO2S.ClH/c1-3-6-4(2-9-3)5(7)8;/h2H,1H3,(H,7,8);1H
- InChIKey: MVWRGBRXXNHTCT-UHFFFAOYSA-N
- ほほえんだ: Cl.S1C=C(C(=O)O)N=C1C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 128
- トポロジー分子極性表面積: 78.4
2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B486470-250mg |
2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride |
1311043-74-9 | 250mg |
$ 80.00 | 2022-06-07 | ||
Enamine | EN300-182767-0.1g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-182767-1.0g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 1g |
$26.0 | 2023-06-08 | |
Enamine | EN300-182767-2.5g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 2.5g |
$48.0 | 2023-09-19 | |
1PlusChem | 1P01BF4Y-10g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 10g |
$209.00 | 2023-12-22 | |
Aaron | AR01BFDA-10g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 10g |
$196.00 | 2023-12-16 | |
Enamine | EN300-182767-10.0g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 10g |
$124.0 | 2023-06-08 | |
Enamine | EN300-182767-0.05g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 0.05g |
$19.0 | 2023-09-19 | |
1PlusChem | 1P01BF4Y-5g |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 5g |
$167.00 | 2023-12-22 | |
1PlusChem | 1P01BF4Y-250mg |
2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride |
1311043-74-9 | 95% | 250mg |
$83.00 | 2023-12-22 |
2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
2-Methyl-1,3-thiazole-4-carboxylic acid hydrochlorideに関する追加情報
Introduction to 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1311043-74-9)
2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1311043-74-9) is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and industrial applications. The structural framework of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride consists of a thiazole ring substituted with a methyl group at the 2-position and a carboxylic acid moiety at the 4-position, further salted with hydrochloride to enhance its solubility and stability. The unique combination of these functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The thiazole core is a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the carboxylic acid group in 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride allows for further functionalization via esterification, amidation, or coupling reactions, making it a versatile building block for drug discovery programs. Moreover, the hydrochloride salt form improves the compound's pharmacokinetic properties, including solubility in water and bioavailability.
In recent years, there has been growing interest in thiazole derivatives as potential therapeutic agents. Several studies have highlighted the significance of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride in developing novel drugs. For instance, researchers have explored its role in synthesizing compounds that exhibit inhibitory activity against various enzymes and receptors involved in diseases such as diabetes, neurodegenerative disorders, and cancer. The carboxylic acid functionality at the 4-position of the thiazole ring provides a reactive site for covalent bond formation with biological targets, enhancing drug efficacy.
One of the most compelling aspects of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride is its potential in modulating inflammatory pathways. Thiazole derivatives have been shown to inhibit key enzymes such as COX (cyclooxygenase) and LOX (lipoxygenase), which are crucial in mediating inflammation. The structural features of this compound allow it to interact with these enzymes effectively, thereby reducing inflammatory responses. This property makes it a promising candidate for developing anti-inflammatory drugs with minimal side effects.
Additionally, the hydrochloride salt form of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride enhances its pharmacological profile by improving dissolution rates and bioavailability. This is particularly important for oral administration routes where rapid absorption is desired. The enhanced solubility also facilitates formulation development, making it easier to achieve therapeutic concentrations in biological systems.
Recent advancements in computational chemistry have further elucidated the binding interactions of 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity. These insights have guided the design of more potent analogs with improved pharmacokinetic properties. For example, modifications at the 5-position of the thiazole ring or introduction of additional substituents have been explored to enhance binding affinity and selectivity.
The synthetic pathways for 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride are well-documented and can be adapted for large-scale production. Common synthetic routes involve condensation reactions between thioamides or thioureas with ketones or aldehydes under acidic conditions. The carboxylic acid group can then be converted into its hydrochloride salt by treating with hydrochloric acid or using solid-state reactions. These synthetic strategies ensure high yields and purity, making it suitable for industrial applications.
In conclusion,2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride (CAS No. 1311043-74-9) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse functionalization and interaction with biological targets, making it a valuable intermediate for synthesizing novel therapeutic agents. The enhanced solubility and stability provided by its hydrochloride salt form further contribute to its utility in drug formulation and administration.
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